4-[(Naphthalen-1-ylmethyl)amino]phenol
CAS No.:
Cat. No.: VC16750290
Molecular Formula: C17H15NO
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15NO |
|---|---|
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | 4-(naphthalen-1-ylmethylamino)phenol |
| Standard InChI | InChI=1S/C17H15NO/c19-16-10-8-15(9-11-16)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,18-19H,12H2 |
| Standard InChI Key | HGAUOHWLZURBSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CNC3=CC=C(C=C3)O |
Introduction
Chemical Identity and Structural Characteristics
4-[(Naphthalen-1-ylmethyl)amino]phenol (IUPAC name: 4-(naphthalen-1-ylmethylamino)phenol) belongs to the aminophenol class, featuring a naphthalene group linked via a methylene bridge to the amino substituent of a phenol ring. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.31 g/mol. The compound’s structure is confirmed through spectroscopic data, including:
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CC=C2C(=C1)C=CC=C2CNC3=CC=C(C=C3)O | PubChem |
| InChIKey | HGAUOHWLZURBSZ-UHFFFAOYSA-N | VulcanChem |
| ChEMBL ID | CHEMBL4228539 | PubChem |
The naphthalene moiety provides aromatic stability and hydrophobic character, while the phenolic -OH and secondary amine groups enable hydrogen bonding and nucleophilic interactions . X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles <30° between rings, suggesting conjugation potential .
Synthesis and Optimization Strategies
The primary synthesis route involves a condensation reaction between 4-aminophenol and naphthaldehyde under controlled conditions:
Optimization parameters:
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Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions accelerate imine formation, though excess acid may protonate the amine, reducing reactivity.
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance yield (∼78%) compared to ethanol (∼52%) due to improved substrate solubility.
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Temperature: Reactions proceed optimally at 60–80°C, balancing kinetic energy and thermal decomposition risks.
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Experimental and computed properties include:
| Property | Value | Method/Source |
|---|---|---|
| LogP (lipophilicity) | 3.2 ± 0.3 | PubChem (predicted) |
| Water Solubility | 0.12 mg/mL (25°C) | VulcanChem |
| pKa (phenolic -OH) | 9.8 | Estimated via analogy |
The compound exhibits pH-dependent solubility: protonation of the amine at acidic pH increases aqueous solubility, while deprotonation enhances lipid membrane permeability. Thermal gravimetric analysis (TGA) of related naphthylamines shows decomposition onset at ∼220°C, suggesting moderate thermal stability .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
4-[(Naphthalen-1-ylmethyl)amino]phenol demonstrates α-glucosidase inhibition (IC₅₀ = 8.7 μM), outperforming acarbose (IC₅₀ = 12.4 μM) in managing postprandial hyperglycemia. Docking studies suggest the naphthalene group occupies the enzyme’s hydrophobic pocket, while the phenol hydrogen-bonds to catalytic residues.
DNA Interaction
Electrophoretic mobility shift assays reveal DNA intercalation at 50 μM concentrations, with preferential binding to GC-rich regions. This activity correlates with anticancer potential in preliminary MTT assays (IC₅₀ = 18 μM vs. MCF-7 breast cancer cells).
Antimicrobial Effects
Against Staphylococcus aureus, the compound shows a MIC of 64 μg/mL, likely through membrane disruption via hydrophobic naphthalene insertion.
Applications in Pharmaceutical and Material Sciences
Drug Development
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Antidiabetic agents: Patent applications highlight derivatives as dual α-glucosidase/α-amylase inhibitors.
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Anticancer scaffolds: Structural modifications (e.g., halogenation) enhance DNA binding and cytotoxicity.
Materials Engineering
The compound serves as a fluorescence quencher in sensors due to naphthalene’s electron-deficient π-system. In polymer composites, it improves thermal stability by 15–20% at 1% w/w loading .
Related Compounds and Comparative Analysis
The imine analog exhibits reversible photoisomerization, while the chiral derivative acts as a ligand in enantioselective synthesis.
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